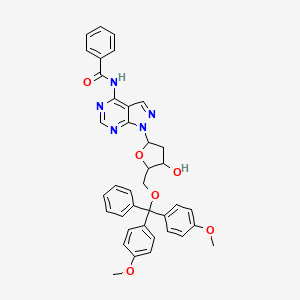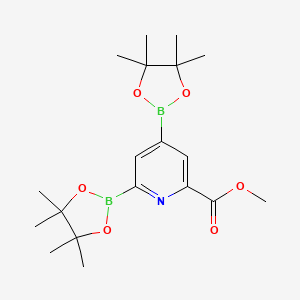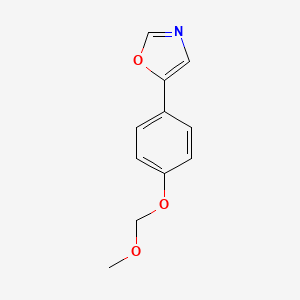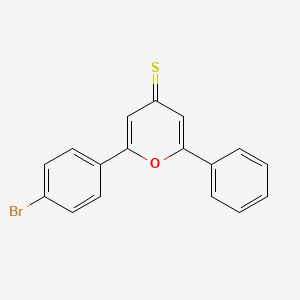
1,3-Benzothiazol-2-yl morpholine-4-carbodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzothiazol-2-yl morpholine-4-carbodithioate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzothiazol-2-yl morpholine-4-carbodithioate can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzenethiol with carbon disulfide and morpholine under basic conditions. The reaction typically proceeds as follows:
Step 1: 2-Aminobenzenethiol is reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form the intermediate dithiocarbamate.
Step 2: The intermediate dithiocarbamate is then reacted with morpholine to yield this compound.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Microwave irradiation and one-pot multicomponent reactions are also employed to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
1,3-Benzothiazol-2-yl morpholine-4-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazole derivatives .
科学的研究の応用
1,3-Benzothiazol-2-yl morpholine-4-carbodithioate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Benzothiazole derivatives are investigated for their potential as anti-cancer, anti-tubercular, and anti-inflammatory agents.
Industry: The compound is used in the production of dyes, pigments, and as a vulcanization accelerator in the rubber industry
作用機序
The mechanism of action of 1,3-Benzothiazol-2-yl morpholine-4-carbodithioate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It can modulate oxidative stress pathways, inhibit microbial growth by targeting cell wall synthesis, and induce apoptosis in cancer cells by interacting with DNA
類似化合物との比較
Similar Compounds
- 2-Aminobenzothiazole
- Benzothiazole-2-thiol
- Benzothiazole-2-carboxylic acid
Comparison
1,3-Benzothiazol-2-yl morpholine-4-carbodithioate is unique due to its morpholine and carbodithioate functional groups, which impart distinct chemical and biological properties. Compared to other benzothiazole derivatives, it exhibits enhanced antimicrobial and antifungal activities, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
10225-09-9 |
|---|---|
分子式 |
C12H12N2OS3 |
分子量 |
296.4 g/mol |
IUPAC名 |
1,3-benzothiazol-2-yl morpholine-4-carbodithioate |
InChI |
InChI=1S/C12H12N2OS3/c16-12(14-5-7-15-8-6-14)18-11-13-9-3-1-2-4-10(9)17-11/h1-4H,5-8H2 |
InChIキー |
WZTCIIKTILGIIT-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=S)SC2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Fluorophenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079022.png)

![rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole,cis](/img/structure/B14079025.png)



![1-[3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1,2-oxazol-5-yl]ethanamine](/img/structure/B14079048.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079051.png)
![2,16-Dihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-11,15-dione](/img/structure/B14079065.png)



![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079088.png)

